molecular formula C11H12N2OS B1623027 5-(4-Methoxy-benzyl)-thiazol-2-ylamine CAS No. 299953-06-3

5-(4-Methoxy-benzyl)-thiazol-2-ylamine

Cat. No.: B1623027
CAS No.: 299953-06-3
M. Wt: 220.29 g/mol
InChI Key: MSYFQOUPMXMROC-UHFFFAOYSA-N
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Description

Contextualization within Thiazole (B1198619) Chemistry Research

The core of 5-(4-Methoxy-benzyl)-thiazol-2-ylamine is the thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This fundamental structure is a cornerstone in heterocyclic chemistry and is recognized as a "privileged scaffold" in medicinal chemistry. The unique electronic properties and the ability of the thiazole ring to participate in hydrogen bonding and other non-covalent interactions allow it to bind to a wide array of biological targets with high affinity and specificity.

The 2-aminothiazole (B372263) moiety, a key feature of the title compound, is particularly significant. The amino group at the 2-position can act as a hydrogen bond donor and a site for further chemical modification, enabling the synthesis of a diverse library of derivatives. Furthermore, the substitution at the 5-position, in this case with a 4-methoxybenzyl group, provides a crucial handle for modulating the compound's steric and electronic properties, which can significantly influence its biological activity. Research into thiazole chemistry continues to be a vibrant area, with ongoing efforts to develop novel synthetic methodologies and to explore the therapeutic applications of new derivatives.

Historical Perspective of Thiazole-Based Scaffolds in Medicinal Chemistry

The journey of thiazole derivatives in medicine is a long and successful one. One of the earliest and most impactful discoveries was the identification of the thiazole ring in thiamine (Vitamin B1), a vital nutrient for human health. This discovery highlighted the biocompatibility and importance of this heterocyclic system.

Subsequently, the thiazole scaffold was incorporated into a multitude of blockbuster drugs. For instance, the sulfonamide antibiotic Sulfathiazole was one of the first commercially successful antimicrobial agents. In the realm of antiviral therapy, the HIV protease inhibitor Ritonavir contains a thiazole ring that is critical for its activity. More recently, thiazole-containing compounds like the anti-cancer drug Dasatinib (B193332) and the anti-inflammatory agent Meloxicam have further solidified the importance of this scaffold in modern drug discovery. This rich history of therapeutic success provides a strong impetus for the continued exploration of novel thiazole-based compounds like this compound.

Rationale for Investigating this compound

The specific structural features of this compound provide a compelling rationale for its investigation as a potential therapeutic agent. The 2-aminothiazole core is a well-established pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Studies on structurally related compounds have demonstrated promising biological activities. For instance, derivatives of 2-aminothiazole with various substitutions at the 5-position have shown significant antimicrobial and anticancer properties. Specifically, compounds bearing a methoxybenzylidene moiety, which is structurally similar to the methoxybenzyl group, have been investigated for their antimicrobial potential. This collective evidence suggests that this compound is a promising candidate for biological screening and further development.

Overview of Current Research Landscape Pertaining to this compound

While direct and extensive research focused solely on this compound is still in its nascent stages, the broader research landscape for related 2-amino-5-benzylthiazole derivatives is active. The primary focus of current research in this area appears to be on the synthesis of novel analogues and the evaluation of their biological activities, particularly as antimicrobial and anticancer agents.

Researchers are exploring various synthetic routes to access these molecules efficiently and to create diverse chemical libraries for screening. Structure-activity relationship (SAR) studies are being conducted to understand how different substituents on the benzyl (B1604629) ring and modifications to the aminothiazole core impact biological efficacy and selectivity. For example, studies on related compounds have shown that the position and nature of the substituent on the phenyl ring can dramatically influence the antimicrobial spectrum and potency.

Although specific detailed research findings for this compound are not yet widely published, the compound is often included in larger libraries of thiazole derivatives being screened for various biological activities. The preliminary data from such screenings, though not always publicly available, are likely guiding the direction of future, more focused research on this promising molecule. The current landscape suggests a growing interest in this class of compounds, with the potential for more specific studies on this compound to emerge in the near future.

Data Table of Related Thiazole Compounds and their Activities

To provide context for the potential of this compound, the following table summarizes the biological activities of some structurally related 2-aminothiazole derivatives.

Compound NameStructureBiological ActivityReference
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-oneAntimicrobial activity against Raoultella ornithinolytica and Candida albicans rasayanjournal.co.in
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-onesAntibacterial and antifungal activities nih.gov
N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamideAntineoplastic activity against various tumor cell lines cytgen.com

This table is for illustrative purposes and showcases the activities of compounds structurally related to the subject of this article. Direct biological data for this compound is not yet extensively available in the public domain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-9-4-2-8(3-5-9)6-10-7-13-11(12)15-10/h2-5,7H,6H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYFQOUPMXMROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389646
Record name 5-(4-Methoxy-benzyl)-thiazol-2-ylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

299953-06-3
Record name 5-(4-Methoxy-benzyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
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Synthetic Methodologies and Chemical Modifications of 5 4 Methoxy Benzyl Thiazol 2 Ylamine

Advanced Synthetic Routes to 5-(4-Methoxy-benzyl)-thiazol-2-ylamine

The primary and most established method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole (B1198619) synthesis. researchgate.netmdpi.comnih.govorganic-chemistry.org This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793). For the specific synthesis of this compound, the key starting materials would be an appropriate α-haloketone derived from 4-methoxyphenylacetone (B17817) and thiourea. A plausible synthetic pathway involves the α-bromination of 1-(4-methoxyphenyl)propan-2-one to yield 1-bromo-1-(4-methoxyphenyl)propan-2-one, which is then cyclized with thiourea.

A related synthesis described in the literature is that of 2-amino-5-benzylthiazole, which is prepared from phenylacetaldehyde. mdpi.com This suggests that the synthesis of the target compound could also potentially start from 3-(4-methoxyphenyl)propanal.

Optimization of Reaction Conditions and Yields

The efficiency of the Hantzsch synthesis can be significantly influenced by the reaction conditions. Researchers have explored various parameters to improve yields and reduce reaction times.

Catalysts and Solvents: The choice of catalyst and solvent system is crucial. While the reaction can proceed without a catalyst, various catalysts have been shown to improve its efficiency. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in a one-pot, three-component synthesis of Hantzsch thiazole derivatives, yielding products in the range of 79–90%. researchgate.netmdpi.com The reaction has been successfully carried out in a mixture of ethanol (B145695) and water. mdpi.comnih.gov Other studies have investigated the use of different bases and solvents, with DMF often proving to be an effective solvent. nanobioletters.com Microwave-assisted reactions have also been shown to significantly reduce reaction times and improve yields compared to conventional heating. nih.gov For example, the microwave-assisted Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas in methanol (B129727) at 90°C for 30 minutes resulted in yields of 89-95%. nih.gov

Temperature: The reaction temperature is another critical parameter. While some Hantzsch syntheses are carried out at room temperature, others require heating. mdpi.comnih.gov Optimization studies have shown that for certain substrates, refluxing in ethanol/water at 65°C provides good yields. mdpi.com In microwave-assisted synthesis, temperatures around 90°C have been found to be optimal. nih.gov

The table below summarizes various conditions that have been optimized for the Hantzsch thiazole synthesis, which could be applicable to the synthesis of this compound.

CatalystSolventTemperatureYield (%)Reference
Silica supported tungstosilisic acidEthanol/Water (1:1)65 °C79-90 mdpi.com
NoneMethanol90 °C (Microwave)95 nih.gov
NoneSolvent-freeRoom TemperatureGood researchgate.net
K2CO3DMFNot specified65-95 nanobioletters.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of thiazole derivatives, several green chemistry approaches have been reported.

Solvent-Free Synthesis: One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free Hantzsch synthesis has been successfully demonstrated, where the reactants are ground together, often with a solid-supported catalyst, to yield the desired product. researchgate.net This method is not only environmentally friendly but also simplifies the work-up procedure.

Use of Greener Solvents: When a solvent is necessary, the use of greener alternatives is encouraged. Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and glycerol, have been employed as sustainable and recyclable media for the Hantzsch synthesis of ferrocene-based thiazole derivatives. nih.gov The use of water or ethanol/water mixtures also represents a greener alternative to many traditional organic solvents. mdpi.comnih.gov

Catalyst Recyclability: The use of heterogeneous catalysts that can be easily recovered and reused is another important aspect of green chemistry. Silica-supported tungstosilisic acid is an example of a recyclable catalyst used in Hantzsch synthesis. researchgate.netmdpi.com Nickel ferrite (B1171679) (NiFe2O4) nanoparticles have also been reported as a reusable catalyst for the one-pot, multicomponent synthesis of thiazole scaffolds. acs.org

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for the synthesis of complex molecules under mild conditions. While specific chemoenzymatic routes to this compound have not been reported, the synthesis of other thiazole derivatives using enzymes has been demonstrated.

A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as a catalyst. nih.govresearchgate.net This reaction proceeds with high yields (up to 94%) under mild conditions (45°C). nih.govresearchgate.net The enzyme showed a broad substrate tolerance, suggesting that this method could potentially be adapted for the synthesis of this compound. The optimal conditions for this enzymatic synthesis were found to be 20 mg of PPT in ethanol at 45°C for 7 hours. nih.gov

Derivatization Strategies for this compound

The 2-amino group and the thiazole ring of this compound offer multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Design Principles for Structural Analogues

The design of structural analogues is often guided by the desire to modulate the biological activity or physical properties of the parent compound. For 2-aminothiazoles, common derivatization strategies include modifications at the 2-amino group and substitution on the thiazole ring.

N-Functionalization: The 2-amino group is a key site for derivatization. It can be acylated to form amides, or react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. mdpi.comnih.govnih.gov These modifications can significantly impact the compound's properties. For example, the conversion of the 2-amino group to a substituted ureido functionality has been shown to enhance anticancer activity in some series. nih.gov

Ring Substitution: The C4 and C5 positions of the thiazole ring are also amenable to substitution, although in the case of the target compound, the C5 position is already occupied. Further functionalization would require more complex synthetic strategies, possibly starting from a different precursor. Halogenation at the C5 position of a 2-aminothiazole (B372263), followed by nucleophilic substitution, is a known method to introduce various functional groups. jocpr.com

Synthesis of Novel Thiazole Derivatives from this compound Core

Starting from the this compound core, a variety of novel derivatives can be synthesized.

N-Acylation: The reaction of this compound with various acid chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. nih.govnih.gov A related synthesis of N-(5-(4-methoxyphenyl)thiazol-2-yl)benzamide has been reported, starting from 5-(4-methoxyphenyl)thiophen-2-amine and substituted aromatic carbonyl halides in the presence of imidazole. researchgate.net A similar strategy could be applied to the target compound.

Synthesis of Schiff Bases: The 2-amino group can be condensed with aldehydes to form Schiff bases (imines). nih.gov This reaction provides a straightforward way to introduce a wide range of substituents.

Coupling Reactions: The 2-amino group can also participate in various coupling reactions. For instance, the Buchwald-Hartwig amination could be used to couple the 2-aminothiazole with aryl halides to form N-aryl derivatives. mdpi.com

The following table provides examples of derivatization reactions that could be applied to the this compound core.

Reaction TypeReagentsProduct TypeReference
N-AcylationAcid chloride/anhydride, BaseN-Acyl-2-aminothiazole nih.govnih.gov
Urea (B33335)/Thiourea formationIsocyanate/Isothiocyanate2-(Thio)ureido-thiazole mdpi.comnih.gov
Schiff Base formationAldehyde2-Iminothiazole nih.gov
Buchwald-Hartwig AminationAryl halide, Palladium catalyst, BaseN-Aryl-2-aminothiazole mdpi.com

Targeted Modification at the Thiazole Ring

The reactivity of the thiazole ring in 2-aminothiazole derivatives is significantly influenced by the activating nature of the amino group at the C-2 position. In unsubstituted or 4-substituted 2-aminothiazoles, electrophilic substitution reactions, such as halogenation, preferentially occur at the C-5 position. nih.govnih.govzenodo.org In the case of this compound, the C-5 position is already occupied. Consequently, modifications directly on the thiazole ring of the pre-formed molecule are challenging, with the C-4 position being the only available site for substitution. While direct electrophilic attack at C-4 is not commonly reported, a more synthetically viable approach to introduce diversity at this position is to incorporate the desired substituent into the starting materials prior to ring formation.

The Hantzsch thiazole synthesis is the most prevalent method for constructing the 2-aminothiazole core. researchgate.netresearchgate.netrsc.orgyoutube.com This reaction involves the cyclocondensation of an α-haloketone with a thiourea. For the parent compound, the key precursor would be 1-halo-3-(4-methoxyphenyl)propan-2-one. To generate analogues with substitution at the C-4 position, the Hantzsch synthesis can be performed with appropriately modified α-haloketone precursors. This approach allows for the introduction of a wide range of alkyl or aryl groups at the C-4 position of the thiazole ring.

Table 1: Synthesis of C-4 Substituted Analogues via Hantzsch Synthesis

α-Haloketone PrecursorC-4 Substituent (R)Resulting Thiazole Analogue
1-Chloro-1-phenyl-3-(4-methoxyphenyl)propan-2-onePhenyl4-Phenyl-5-(4-methoxy-benzyl)-thiazol-2-ylamine
1-Bromo-3-(4-methoxyphenyl)butan-2-oneMethyl4-Methyl-5-(4-methoxy-benzyl)-thiazol-2-ylamine
1-Bromo-1-cyclopropyl-3-(4-methoxyphenyl)propan-2-oneCyclopropyl4-Cyclopropyl-5-(4-methoxy-benzyl)-thiazol-2-ylamine
1-Chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-2-one4-Chlorophenyl4-(4-Chlorophenyl)-5-(4-methoxy-benzyl)-thiazol-2-ylamine

Benzyl (B1604629) Moiety Modifications and Their Synthetic Accessibility

The 4-methoxybenzyl group offers multiple avenues for modification, either through post-synthetic modification of the parent compound or by employing varied precursors during synthesis.

Synthetic Accessibility: The most direct route to analogues with different substituents on the benzyl ring is to begin the Hantzsch synthesis with diverse 3-phenyl-propan-2-one precursors. By starting with various substituted 1-chloro-3-phenylpropan-2-ones, a wide array of derivatives can be created, allowing for exploration of electronic and steric effects of the benzyl moiety.

Table 2: Synthesis of Benzyl Moiety Analogues via Precursor Modification

α-Haloketone PrecursorResulting Benzyl MoietyFinal Compound Name
1-Chloro-3-phenylpropan-2-oneBenzyl5-Benzyl-thiazol-2-ylamine
1-Chloro-3-(4-chlorophenyl)propan-2-one4-Chlorobenzyl5-(4-Chlorobenzyl)-thiazol-2-ylamine
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one3,4-Dimethoxybenzyl5-(3,4-Dimethoxybenzyl)-thiazol-2-ylamine
1-Chloro-3-(4-(trifluoromethyl)phenyl)propan-2-one4-(Trifluoromethyl)benzyl5-(4-(Trifluoromethyl)benzyl)-thiazol-2-ylamine

Post-Synthetic Modifications: The 4-methoxy group is amenable to chemical transformation. A common and significant modification is O-demethylation to yield the corresponding phenol. This can be achieved using various reagents, most notably Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). prepchem.comnih.gov The resulting 5-(4-hydroxybenzyl)-thiazol-2-ylamine provides a new anchor point for further functionalization, such as ether or ester formation.

Furthermore, the p-methoxybenzyl (PMB) group is a well-established protecting group in organic synthesis, known to be cleavable under specific oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or with strong acids like trifluoroacetic acid (TFA). chem-station.comclockss.org The electron-donating nature of both the methoxy (B1213986) group and the methylene (B1212753) bridge activates the benzyl ring towards electrophilic aromatic substitution, primarily at the positions ortho to the methoxy group (C-3 and C-5). Standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce additional substituents.

Amino Group Functionalization

The 2-amino group is the most versatile site for synthetic modification on the this compound scaffold. Its nucleophilic character allows for a wide range of functionalization reactions. nih.gov

Acylation (Amide Formation): The amino group readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents like EDCI) to form the corresponding N-acyl-2-aminothiazole derivatives. nih.govmdpi.com This is one of the most widely reported modifications for this class of compounds.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields stable sulfonamide derivatives.

Urea and Thiourea Formation: Treatment with various isocyanates or isothiocyanates provides access to a diverse range of urea and thiourea analogues, respectively. nih.govresearchgate.net

Alkylation: N-alkylation can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of products, including alkylation on the endocyclic thiazole nitrogen (N-3) to form a 2-imino-3-alkylthiazoline tautomer. acs.org The use of a strong base is often employed to favor selective alkylation on the exocyclic amino group. acs.org

Schiff Base Formation: Condensation with aldehydes and ketones under dehydrating conditions results in the formation of imines, commonly known as Schiff bases. nih.govresearchgate.net These can serve as intermediates for further reactions, such as reduction to form secondary amines.

Table 3: Common Functionalization Reactions of the 2-Amino Group

Reaction TypeReagent ExampleResulting Functional GroupProduct Class
AcylationAcetyl Chloride-NH-C(=O)CH₃Amide
AcylationBenzoyl Chloride-NH-C(=O)PhAmide
SulfonylationBenzenesulfonyl Chloride-NH-S(=O)₂PhSulfonamide
Urea FormationPhenyl Isocyanate-NH-C(=O)NHPhUrea
Thiourea FormationAllyl Isothiocyanate-NH-C(=S)NHCH₂CH=CH₂Thiourea
AlkylationBenzyl Bromide-NH-CH₂PhSecondary Amine
Schiff Base FormationBenzaldehyde-N=CHPhImine (Schiff Base)
Reductive AminationAcetone, NaBH₃CN-NH-CH(CH₃)₂Secondary Amine

Biological Activity and Pharmacological Evaluation of 5 4 Methoxy Benzyl Thiazol 2 Ylamine

In Vitro Pharmacological Screening

In vitro screening is fundamental to drug discovery, allowing researchers to assess the biological activity of a compound in a controlled laboratory setting. For a novel 2-aminothiazole (B372263) derivative, this process would typically involve the following assays.

Cell-Based Assays for Specific Biological Activities

Cell-based assays are crucial for determining a compound's effect on cellular functions. Derivatives of 2-aminothiazole have been extensively evaluated in this manner and have demonstrated a wide spectrum of activities. A significant body of research focuses on their anticancer potential, where various analogs have shown potent antiproliferative effects against a multitude of human cancer cell lines, including those for breast, lung, colon, and prostate cancer. nih.gov For instance, some 2-aminothiazole derivatives have been found to induce apoptosis (programmed cell death) in tumor cells. Beyond oncology, other cell-based assays have highlighted the anti-inflammatory and immunomodulatory properties of this class of compounds. mdpi.comnih.gov

Enzymatic Inhibition Studies

A primary mechanism through which many drugs exert their effects is by inhibiting specific enzymes. The 2-aminothiazole scaffold has proven to be a versatile framework for designing potent enzyme inhibitors. nih.govchemicalbook.com Research has shown that different derivatives can effectively inhibit a range of enzymes critical to disease processes. nih.gov

Prominent examples include:

Protein Kinases: This is a major area of focus, with 2-aminothiazole derivatives being developed as inhibitors for various kinases like Aurora kinases, cyclin-dependent kinases (CDKs), and VEGFR, which are often dysregulated in cancer. nih.govnih.govnih.gov The clinically approved drug Dasatinib (B193332), which contains a 2-aminothiazole core, is a potent tyrosine kinase inhibitor. nih.gov

Carbonic Anhydrases and Cholinesterases: Studies have identified 2-aminothiazole compounds that show significant inhibitory activity against these enzymes, suggesting potential applications in conditions like glaucoma or Alzheimer's disease. nih.gov

The results of these studies are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the compound required to inhibit the enzyme's activity by 50%.

Interactive Data Table: Examples of Enzymatic Inhibition by 2-Aminothiazole Derivatives (General Class) This table presents illustrative data from studies on various 2-aminothiazole compounds, not the specific subject compound.

Receptor Binding Assays and Ligand-Target Interactions

To understand how a compound might function, it is essential to determine if it binds to specific cellular receptors. Receptor binding assays measure the affinity of a ligand (the compound) for a receptor. Thiazole-based compounds have been investigated as ligands for various receptors, including cannabinoid receptors (CB2R), where certain benzothiazole (B30560) derivatives have shown high binding affinity in the nanomolar range. acs.org These studies are critical for developing drugs with high specificity, which can lead to more effective treatments with fewer side effects.

High-Throughput Screening (HTS) Results and Analysis

High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of chemical compounds against a specific biological target to identify "hits." semanticscholar.orgnuvisan.com Thiazole (B1198619) derivatives are frequently included in these screening libraries due to their known biological potential. nih.govnih.gov While HTS is a powerful tool for initial discovery, it is widely noted in the literature that 2-aminothiazoles can appear as "frequent hitters," meaning they show activity against a wide range of targets. nih.govacs.org This promiscuity necessitates careful follow-up studies to distinguish true, specific inhibitors from non-specific or reactive compounds.

Target Identification and Validation Research

When a compound shows interesting activity in cell-based assays, but its molecular target is unknown, further research is required to identify and validate its mechanism of action.

Proteomic Profiling for Molecular Target Elucidation

Proteomics is the large-scale study of proteins. In drug discovery, chemical proteomics can be used to identify the protein targets of a bioactive small molecule. A common approach involves creating a "probe" by attaching the compound to a solid support (like a bead) and then exposing it to a lysate of cells. The proteins that bind to the compound can be isolated and identified using mass spectrometry. This powerful technique can uncover novel mechanisms of action and provide a clear path forward for drug development. While this is a standard technique, specific proteomic profiling data for 5-(4-Methoxy-benzyl)-thiazol-2-ylamine is not available in the literature.

Genetic Knockdown/Knockout Studies for Target Validation

There is currently no publicly available research detailing the use of genetic knockdown or knockout studies to validate the biological target of this compound. Such studies are crucial in modern drug discovery to confirm the specific protein or pathway through which a compound exerts its effects. The absence of this data indicates that the mechanism of action for this compound has not yet been elucidated or, if it has, the information has not been disseminated in the public domain.

Phenotypic Screening and Target Deconvolution

Similarly, information regarding phenotypic screening of this compound is not present in the available scientific literature. Phenotypic screening, which involves testing a compound across a variety of cell-based models to identify its effects on cellular behavior, is a powerful tool for discovering novel biological activities. The subsequent process of target deconvolution, which aims to identify the specific molecular target responsible for the observed phenotype, also appears not to have been published for this compound.

In Vivo Efficacy Studies

A comprehensive search of scientific databases reveals a lack of published in vivo efficacy studies for this compound. This suggests that the compound has not yet progressed to the stage of animal testing for any specific therapeutic indication, or the results of such studies have not been made public.

Without defined biological activity or a validated target, the selection of relevant animal models for therapeutic indications for this compound is not possible. The choice of an appropriate animal model is critically dependent on the disease or condition the compound is intended to treat.

No data is available regarding the dose-response relationships of this compound in any animal models. Establishing a dose-response curve is a fundamental step in pharmacology to understand the relationship between the concentration of a drug and its biological effect.

In the absence of any demonstrated in vivo efficacy, there are no studies comparing this compound with existing therapeutic agents. Such comparative studies are essential to determine the potential advantages of a new compound over standard-of-care treatments.

There is no information on biomarker analysis in in vivo studies involving this compound. Biomarker analysis is used to measure the engagement of the drug with its target and the downstream biological effects, providing crucial information on the compound's activity in a living organism.

Mechanistic Pathway Elucidation of 5 4 Methoxy Benzyl Thiazol 2 Ylamine

Molecular Mechanisms of Action: A Knowledge Void

There is a conspicuous absence of research into the molecular interactions of 5-(4-Methoxy-benzyl)-thiazol-2-ylamine. The specific signaling pathways it may modulate, its influence on gene expression, and its potential protein-protein interactions are all areas that remain to be explored.

Signaling Pathway Modulation by this compound

No studies have been identified that investigate the impact of this compound on any known signaling cascades within cells. While related thiazole-containing compounds have been studied for their biological activities, this specific molecule's targets and pathway-specific effects are not documented. For instance, while derivatives of 2-aminothiazole (B372263) have been explored as inhibitors of various kinases, no such data exists for this compound.

Gene Expression Profiling and Transcriptomic Analysis

Comprehensive gene expression profiling or transcriptomic analysis following cellular treatment with this compound has not been reported. Such studies would be crucial in identifying the genes and, by extension, the cellular functions that are responsive to this compound.

Protein-Protein Interaction Studies

There is no available data on the protein binding partners of this compound. Understanding its interactome would be a critical step in uncovering its mechanism of action.

Cellular Pharmacodynamics: An Unwritten Chapter

The effects of this compound at the cellular level are also undocumented in scientific literature.

Effects on Cellular Processes (e.g., Proliferation, Apoptosis, Migration)

Research detailing the impact of this compound on fundamental cellular processes such as proliferation, programmed cell death (apoptosis), and cell movement (migration) is not available. While other novel thiazole (B1198619) derivatives have been shown to possess cytotoxic effects on cancer cells, these findings cannot be extrapolated to this compound without direct experimental evidence.

Intracellular Localization and Distribution

The subcellular distribution of this compound is another area where scientific data is lacking. Determining where the compound accumulates within a cell (e.g., nucleus, cytoplasm, mitochondria) is fundamental to understanding its potential sites of action.

Impact on Cellular Organelles

Comprehensive scientific literature searches did not yield specific research data on the direct impact of this compound on cellular organelles. Studies detailing the effects of this particular compound on the function or morphology of mitochondria, the endoplasmic reticulum, the Golgi apparatus, or lysosomes are not available in the reviewed scientific literature.

While research exists on the biological activities of various other thiazole derivatives, the strict focus of this article on this compound prevents the inclusion of data from related but structurally distinct compounds. The elucidation of the specific mechanistic pathways and the impact on cellular organelles for this compound remains a subject for future scientific investigation.

Therefore, no detailed research findings or data tables on the impact of this compound on cellular organelles can be provided at this time.

Structure Activity Relationship Sar and Lead Optimization for 5 4 Methoxy Benzyl Thiazol 2 Ylamine Derivatives

Comprehensive SAR Studies of 5-(4-Methoxy-benzyl)-thiazol-2-ylamine Analogues

The exploration of the structure-activity relationships of the this compound scaffold is crucial for understanding how chemical modifications translate into biological function. Research has focused on modifying the key components of the molecule: the substituted benzyl (B1604629) ring, the thiazole (B1198619) core, and the 2-amino group.

Influence of Substituents on Biological Potency

Systematic structural modifications have provided significant insights into the biological activity of this class of compounds. The 5-benzyl-thiazol-2-amine core is a privileged structure in medicinal chemistry, and its potency is highly dependent on the nature and position of its substituents. biomedgrid.comscispace.com

Substitutions on the Benzyl Ring: The 4-methoxy group on the benzyl ring is a common feature in many biologically active compounds, often contributing to favorable interactions with target proteins and enhancing bioavailability. nih.gov Studies on related 5-benzylthiazole amides as anticancer agents have shown that altering the substitution on this ring can have a dramatic effect on potency. For instance, replacing the hydrogen at the 4-position with a fluorine atom can significantly enhance cytotoxic activity against certain cancer cell lines. biomedgrid.com This suggests that the electronic properties and size of the substituent at this position are critical for target engagement.

In a series of thiazole-naphthalene derivatives designed as tubulin polymerization inhibitors, modifications to the phenyl ring at the 4-position of the thiazole core demonstrated clear SAR trends. An ethoxy group at the para-position of the phenyl ring (compound 5b ) resulted in the most potent activity. nih.gov Replacing it with a smaller methoxy (B1213986) group (5a ) slightly decreased activity, while introducing a bulky, electron-rich 2-bromo-3,4,5-trimethoxyphenyl group led to a significant loss of potency. nih.gov This highlights the sensitivity of the target's binding pocket to the steric and electronic profile of this region.

Compound IDPhenyl Ring Substitution (R)Target/Cell LineIC50 (µM)
5a 4-MethoxyMCF-70.85
5b 4-EthoxyMCF-70.48
5c 2-Bromo-3,4,5-trimethoxyMCF-7>10

This table is based on data for N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide derivatives, illustrating the effect of phenyl ring substitution on antiproliferative activity. nih.gov

Substitutions on the Thiazole Ring: The thiazole ring itself is a key pharmacophore. scispace.com Modifications at other positions, such as C4, can also modulate activity. In one study, the introduction of a methyl group at the C4- or C5-position of the thiazole core in a series of 2-aminothiazoles led to a decrease in cytotoxic potency. scispace.com This indicates that these positions may be involved in steric clashes within the binding site of the target protein.

Modifications of the 2-Amino Group: The 2-amino group is a critical hydrogen-bonding moiety and a common site for modification to explore SAR and optimize properties. Converting the amine into various amides, ureas, or thioureas is a frequent strategy. scispace.com For instance, in the development of checkpoint kinase 1 (CHK1) inhibitors, the 2-amino group of the thiazole was connected to other heterocyclic systems, leading to compounds with nanomolar inhibitory activity. nih.gov These modifications can influence binding affinity, selectivity, and physicochemical properties like solubility and cell permeability.

Stereochemical Considerations and Their Impact on Activity

While the parent compound, this compound, is achiral, stereochemistry becomes a critical factor when modifications introduce chiral centers. The three-dimensional arrangement of atoms is paramount for molecular recognition by biological targets like enzymes and receptors. biomedgrid.com

The introduction of a chiral center can lead to stereoisomers (enantiomers or diastereomers) that exhibit significantly different biological activities, metabolic profiles, and toxicities. biomedgrid.comnih.gov For example, in a study of the nature-inspired compound 3-Br-acivicin, only the natural (5S, αS) isomers showed significant antiplasmodial activity, while other stereoisomers were substantially less potent or inactive. nih.gov This difference was attributed to stereoselective recognition by cellular transporters and, to a lesser extent, the biological target itself. nih.gov

In the context of this compound derivatives, a chiral center could be introduced, for example, by modifying the benzylic methylene (B1212753) bridge (e.g., adding a methyl group to form a stereogenic center) or by incorporating chiral substituents on the 2-amino group. Although specific studies detailing the stereoselective synthesis and differential activity of chiral 5-benzyl-thiazol-2-ylamine analogues are not extensively reported in the literature, the fundamental principles of medicinal chemistry dictate that if such chiral analogues were prepared, they would be expected to exhibit stereospecific interactions with their biological targets. The separation and evaluation of individual enantiomers would be an essential step in lead optimization to identify the more potent and safer isomer for further development. nih.gov

Lead Optimization Strategies

Lead optimization is a crucial phase in drug discovery that aims to transform a promising hit compound into a viable drug candidate. This involves enhancing desired properties such as potency and selectivity while improving pharmacokinetic and safety profiles. For derivatives of this compound, this process integrates rational design, iterative synthesis, and advanced computational methods.

Rational Design of Optimized Candidates

Rational drug design utilizes the understanding of a biological target's structure and the SAR of lead compounds to design more potent and selective molecules. biorxiv.org For kinase inhibitors, a common target for the aminothiazole scaffold, this often involves using X-ray crystal structures of the target enzyme to guide the design of new analogues. biorxiv.org

The design process for novel 2-aminothiazole (B372263) inhibitors frequently starts from a known inhibitor scaffold or a hit from high-throughput screening. nih.govcytgen.com Computational tools like molecular docking are used to predict how newly designed analogues will bind to the target, prioritizing compounds that are predicted to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues. mdpi.com For example, the design of novel CHK1 inhibitors was based on a bioisosteric replacement strategy to improve upon an existing lead series, demonstrating a rational approach to modifying the scaffold for enhanced activity. nih.gov

Iterative Synthesis and Biological Evaluation Cycles

Lead optimization is an iterative process where cycles of chemical synthesis are followed by biological testing, with the results of each cycle informing the design of the next generation of compounds. ijper.org This empirical approach is fundamental to refining the SAR.

The synthesis of 2-aminothiazole derivatives is well-established, often utilizing the Hantzsch thiazole synthesis, which provides a versatile route to a wide range of analogues. nih.gov A typical optimization cycle for the this compound scaffold would involve:

Design: Proposing a new set of analogues based on previous SAR data and molecular modeling.

Synthesis: Chemically preparing the designed compounds. Numerous studies report the synthesis of novel aminothiazole derivatives with various substituents.

Evaluation: Screening the new compounds in biological assays (e.g., enzyme inhibition assays, cellular antiproliferative assays) to determine their potency and other properties.

Analysis: Correlating the structural changes with the biological activity to refine the SAR model and guide the next design cycle.

This iterative loop continues until a compound with a desired profile of potency, selectivity, and drug-like properties is identified. cytgen.com

Multi-parameter Optimization (MPO) Approaches

Modern drug discovery requires the simultaneous optimization of multiple, often conflicting, parameters beyond just target potency. Multi-parameter optimization (MPO) approaches use computational models and scoring functions to balance properties like efficacy, selectivity, metabolic stability, solubility, permeability, and safety.

A practical example of MPO can be seen in the development of an oral CHK1 inhibitor. In that program, researchers optimized a lead series by concurrently evaluating:

Potency: Affinity for the CHK1 enzyme.

Selectivity: Activity against other kinases and the hERG channel (a key anti-target to avoid cardiac toxicity).

Pharmacokinetics: Oral absorption and metabolic stability were assessed.

By using an MPO approach, the researchers were able to navigate the complex interplay of these factors. For instance, increasing lipophilicity improved potency but also increased hERG inhibition. A successful candidate was identified by finding a structural modification—the introduction of a morpholin-2-yl-methyl group—that enhanced potency while minimizing hERG activity, thus achieving a balance of properties necessary for a clinical candidate. Such MPO strategies are essential for efficiently optimizing leads like this compound derivatives into successful drugs.

Computational Chemistry and in Silico Studies of 5 4 Methoxy Benzyl Thiazol 2 Ylamine

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a important tool in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

While direct molecular docking studies on 5-(4-methoxy-benzyl)-thiazol-2-ylamine are not extensively reported in the literature, research on its derivatives has provided valuable insights into potential protein targets and binding interactions. One notable study focused on a series of imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives synthesized from 5-(4-methoxy-benzyl)-1,3,4-thiadiazol-2-amine. nih.govnih.govresearchgate.net These investigations identified the transforming growth factor-beta (TGF-β) type I receptor kinase (ALK5) as a potential target.

Docking studies of these derivatives revealed that the 2-(4-methoxybenzyl) moiety consistently orients into a hydrophobic pocket within the ALK5 active site. For instance, a highly active derivative, 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govnih.govnih.govthiadiazol-5-yl thiocyanate, was predicted to bind within the ALK5 active site, forming strong hydrogen bonds and hydrophobic interactions. nih.govnih.govresearchgate.net The methoxy (B1213986) group on the benzyl (B1604629) ring is often involved in favorable interactions, highlighting its importance for binding.

In another study, derivatives of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone were docked against a receptor protein (PDB ID: 5O77). The compound bearing a 4-methoxyphenylamino group at the 2-position of the thiazole (B1198619) ring demonstrated the highest binding interaction, suggesting a key role for this substituent in ligand recognition. niscair.res.in

These findings suggest that the 4-methoxybenzyl group of the parent compound, this compound, is likely to play a crucial role in anchoring the ligand within the binding sites of various protein targets through hydrophobic and potentially hydrogen bonding interactions.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction between a ligand and a protein. For the imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives targeting ALK5, docking scores were calculated to rank the compounds based on their predicted binding strength. While specific values for the parent thiazol-2-ylamine are unavailable, a derivative, compound 7g from the study, which exhibited significant cytotoxic activity, showed a high binding affinity with a docking score of -7.012 kcal/mol. nih.gov

Similarly, in a study involving N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives as potential COVID-19 inhibitors, docking scores against the main protease (Mpro, PDB ID: 6LU7) ranged from -5.4 to -8.0 kcal/mol. nih.gov Although this study does not directly involve the this compound scaffold, it demonstrates the utility of binding affinity assessment in identifying promising candidates within a class of compounds.

The following table summarizes the predicted binding affinities for some derivatives of related thiazole and thiadiazole compounds.

Compound Derivative ClassTarget ProteinPredicted Binding Affinity (kcal/mol)
Imidazo[2,1-b] nih.govnih.govnih.govthiadiazoleTGF-β type I receptor kinase (ALK5)-7.012 (for compound 7g)
N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amineCOVID-19 Main Protease (6LU7)-5.4 to -8.0

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into conformational changes and the stability of interactions.

Specific conformational analysis of this compound through MD simulations is not well-documented. However, computational studies on related benzothiazole (B30560) and thiazolidinone derivatives provide a framework for understanding its likely conformational landscape. nih.govmdpi.com For this compound, the key rotatable bonds would be between the thiazole ring and the benzyl group, and the bond connecting the methoxy group to the phenyl ring.

MD simulations are crucial for assessing the stability of the binding pose predicted by molecular docking. While no MD simulation data is available specifically for this compound, studies on related heterocyclic systems have demonstrated the value of this approach. For example, 100 ns MD simulations were used to test the stability of benzimidazole-thiadiazole hybrids complexed with their target enzyme, providing insights into the persistence of key hydrogen bonds and hydrophobic interactions over time.

These simulations typically analyze parameters such as root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of individual residues, and the evolution of intermolecular hydrogen bonds. Stable complexes are characterized by low RMSD values and persistent key interactions throughout the simulation. It is anticipated that MD simulations of this compound complexed with a target like ALK5 would confirm the stability of the interactions involving the 4-methoxybenzyl moiety.

In Silico Screening and Virtual Library Design

The this compound scaffold serves as a valuable starting point for in silico screening and the design of virtual libraries to discover novel bioactive molecules. The structural features of this compound, including the hydrogen bond donor/acceptor sites of the 2-amino-thiazole core and the hydrophobic 4-methoxybenzyl group, make it an attractive fragment for virtual library enumeration.

In silico modeling studies on 5-benzyl-4-thiazolinone derivatives as potential influenza neuraminidase inhibitors exemplify this approach. nih.gov In such studies, a virtual library of derivatives is created by systematically modifying the core scaffold with various substituents. These virtual compounds are then screened against a protein target using molecular docking to identify candidates with high predicted binding affinities.

The design of these libraries often leverages known structure-activity relationships (SAR). For instance, knowing that the 4-methoxy group is beneficial for binding to a particular target, a virtual library could be designed to explore other substitutions at this position (e.g., ethoxy, chloro, trifluoromethyl) to optimize interactions. Similarly, the amino group of the thiazole ring can be functionalized to introduce additional interaction points. This strategy allows for the rapid exploration of a vast chemical space to identify promising lead compounds for synthesis and biological evaluation.

Identification of Novel this compound Analogues

The identification of novel analogues of this compound is a multifaceted process that leverages a variety of computational techniques. The primary goal is to generate a virtual library of related compounds and then screen them for their potential to interact favorably with a specific biological target. This process typically begins with the selection of a protein target implicated in a disease of interest.

Virtual Screening and Library Design

The process commences with the creation of a virtual library of analogues. This is achieved by systematically modifying the core structure of this compound. Potential modifications could include:

Substitution on the phenyl ring: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions on the 4-methoxybenzyl moiety to explore the impact on electronic and steric properties.

Modification of the methoxy group: Replacing the methoxy group with other alkoxy groups or bioisosteric replacements to probe the importance of this feature for target binding.

Alterations to the thiazole ring: While generally less common due to the importance of the core scaffold, minor modifications could be considered.

Substitution on the 2-amino group: Introducing different functional groups to the exocyclic amine to explore potential new interactions with the target protein.

Molecular Docking Studies

Once a virtual library is established, molecular docking is a primary tool used to predict the binding orientation and affinity of each analogue within the active site of the target protein. nih.gov This technique computationally places each molecule into the binding pocket of the protein and calculates a score that estimates the strength of the interaction. For instance, in the pursuit of novel inhibitors for a specific kinase, the analogues would be docked into the ATP-binding site. The docking scores, often expressed in kcal/mol, provide a preliminary ranking of the compounds. Analogues with lower (more negative) docking scores are considered to have a higher predicted binding affinity.

The interactions observed in the docking poses are crucial for understanding the structure-activity relationship (SAR). Key interactions might include hydrogen bonds between the 2-amino group of the thiazole and specific amino acid residues, or hydrophobic interactions involving the methoxybenzyl group. mdpi.com

A hypothetical virtual screening of novel analogues of this compound against a protein kinase target might yield results similar to those presented in the interactive table below.

Compound IDModificationDocking Score (kcal/mol)Key Interactions
Parent This compound-7.5H-bond with Glu91
Analog-01 3-Chloro substitution on benzyl ring-8.2H-bond with Glu91, Halogen bond with Leu34
Analog-02 4-Trifluoromethyl substitution on benzyl ring-8.9H-bond with Glu91, Hydrophobic interaction with Val18
Analog-03 2-Amino group acetylated-6.8Loss of key H-bond
Analog-04 Methoxy group replaced with ethoxy-7.6Similar to parent
Analog-05 3,5-Dichloro substitution on benzyl ring-9.1H-bond with Glu91, Dual halogen bonds

This is a hypothetical table for illustrative purposes.

Prioritization of Compounds for Synthesis and Testing

Following the initial identification of promising analogues through virtual screening, a more rigorous computational assessment is necessary to prioritize a manageable number of compounds for the resource-intensive processes of chemical synthesis and biological testing. This prioritization is based on a combination of predicted binding affinity, drug-likeness, and pharmacokinetic properties. nih.gov

Refining Binding Predictions

While molecular docking is a valuable initial screening tool, more computationally intensive methods can be employed to refine the binding energy predictions for the top-ranked compounds. nih.gov Techniques such as Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more accurate assessment of binding stability.

In Silico ADMET Profiling

A critical step in prioritizing compounds is the prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov A compound with excellent binding affinity may fail in clinical trials if it has poor oral bioavailability or is toxic. Various computational models are used to predict these properties:

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to this rule are more likely to be orally bioavailable.

Prediction of Aqueous Solubility (logS): Adequate solubility is crucial for absorption.

Blood-Brain Barrier (BBB) Penetration: This is an important consideration for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicting whether a compound will inhibit key metabolic enzymes is vital to avoid drug-drug interactions.

Hepatotoxicity and Cardiotoxicity Predictions: Early identification of potential organ toxicity is a key safety consideration.

The table below illustrates a hypothetical ADMET profile for the top-ranked analogues from the initial screening.

Compound IDMolecular Weight ( g/mol )logPH-Bond DonorsH-Bond AcceptorsPredicted logSBBB Penetrant
Analog-01 254.723.813-3.5Yes
Analog-02 288.274.113-4.0Yes
Analog-05 289.164.513-4.8No

This is a hypothetical table for illustrative purposes.

Based on the combined data from advanced binding studies and ADMET profiling, a final selection of compounds is made for synthesis. For example, while Analog-05 may have the best-predicted binding affinity, its poor predicted solubility and BBB non-penetrance (if targeting the CNS) might lower its priority compared to Analog-02, which shows a strong binding prediction and a more favorable ADMET profile. This integrated in silico approach ensures that the compounds chosen for synthesis have the highest probability of success in subsequent experimental testing. nih.gov

Preclinical Pharmacokinetics and Pharmacodynamics of 5 4 Methoxy Benzyl Thiazol 2 Ylamine

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

ADME studies are fundamental in preclinical research, providing insights into how a potential drug is processed by an organism. These studies are crucial for predicting a compound's oral bioavailability and its potential for drug-drug interactions.

In Vitro ADME Prediction Studies (e.g., permeability, metabolic stability)

Prior to in vivo testing, a series of in vitro assays are typically conducted to predict the ADME properties of a new chemical entity.

Permeability: The ability of a compound to pass through biological membranes is a critical determinant of its oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method used to predict passive diffusion. For a novel compound like 5-(4-Methoxy-benzyl)-thiazol-2-ylamine, this assay would provide a preliminary indication of its likely absorption characteristics. Generally, compounds with high permeability are more likely to be well-absorbed after oral administration.

Metabolic Stability: The susceptibility of a compound to metabolism, primarily by liver enzymes, is assessed through metabolic stability assays. These studies typically involve incubating the compound with liver microsomes or hepatocytes from various species, including humans. nuvisan.com The rate of disappearance of the parent compound over time is measured to determine its in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov This data is vital for predicting the in vivo hepatic clearance and the first-pass metabolism of the compound. For instance, studies on other thiazole (B1198619) derivatives have utilized human liver microsomes to evaluate metabolic lability. nih.gov

Below is an illustrative table of the kind of data that would be generated in in vitro ADME studies for a compound like this compound.

AssayParameterTypical MeasurementPredicted Outcome for Oral Bioavailability
Permeability Apparent Permeability (Papp)High, Medium, or Low (e.g., >5 x 10⁻⁶ cm/s is high)Higher permeability suggests better absorption.
Metabolic Stability In Vitro Half-life (t½)MinutesLonger half-life suggests lower clearance.
Intrinsic Clearance (CLint)µL/min/mg proteinLower clearance suggests higher bioavailability.

This table is for illustrative purposes only and does not represent actual data for this compound.

In Vivo Pharmacokinetic Profiling (PK)

Following promising in vitro data, in vivo pharmacokinetic studies are conducted in animal models (e.g., rats, mice) to understand the compound's behavior in a whole organism. After administration of this compound, blood samples would be collected at various time points and analyzed to determine the plasma concentration-time profile.

Key pharmacokinetic parameters derived from these studies include:

Cmax: The maximum plasma concentration achieved.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of total drug exposure over time.

t½ (Half-life): The time it takes for the plasma concentration to reduce by half.

Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

An example of how in vivo pharmacokinetic data would be presented is shown in the table below.

ParameterUnitValue (Illustrative Example)
Cmaxng/mL500
Tmaxhours2
AUC₀₋infng·h/mL2500
hours4
F%%60

This table contains hypothetical data for illustrative purposes.

Metabolite Identification and Characterization

Identifying the metabolites of this compound is crucial for understanding its metabolic pathways and for identifying any potentially active or toxic byproducts. This process typically involves incubating the compound with liver microsomes or hepatocytes, followed by analysis using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov For a compound with a methoxy (B1213986) group, O-demethylation is a common metabolic pathway that would be investigated. nih.gov Similarly, hydroxylation of the benzyl (B1604629) or thiazole ring could be anticipated.

Pharmacodynamic (PD) Studies

Pharmacodynamic studies aim to understand the biochemical and physiological effects of a drug on the body.

Relationship Between Exposure and Efficacy

A key goal of preclinical development is to establish a clear relationship between the concentration of the drug in the body (exposure) and its therapeutic effect (efficacy). In animal models of a specific disease, different dose levels of this compound would be administered, and both the pharmacokinetic profile and the efficacy endpoint would be measured. This allows researchers to determine the minimum effective concentration and the exposure levels associated with optimal therapeutic activity.

Biomarker Changes in Response to this compound

Biomarkers are measurable indicators of a biological state or condition. In the context of drug development, they can be used to demonstrate that a drug is engaging its target and having a downstream biological effect. For this compound, relevant biomarkers would depend on its intended therapeutic target. Studies would involve treating cells or animal models with the compound and measuring changes in the levels or activity of these biomarkers. This provides early evidence of the compound's mechanism of action and can help in dose selection for further studies.

Therapeutic Potential and Translational Research of 5 4 Methoxy Benzyl Thiazol 2 Ylamine

Identification of Potential Therapeutic Applications

Extensive searches of scientific literature and patent databases did not yield specific studies detailing the therapeutic applications of 5-(4-Methoxy-benzyl)-thiazol-2-ylamine. While the thiazole (B1198619) scaffold is a common feature in many biologically active compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, research specifically investigating this particular compound is not publicly available.

The broader class of 2-aminothiazole (B372263) derivatives has been the subject of considerable research. For instance, various derivatives have been explored for their potential as:

Anticancer Agents: Certain thiazole-containing compounds have shown activity against various cancer cell lines.

Antimicrobial Agents: The thiazole ring is a key component of some antibacterial and antifungal drugs.

Kinase Inhibitors: The 2-aminothiazole moiety can act as a hinge-binding motif for various protein kinases, making it a valuable scaffold in the design of kinase inhibitors for a range of diseases.

However, without specific preclinical data for this compound, any potential therapeutic application remains speculative and would require empirical investigation.

Interactive Table: Potential Therapeutic Areas for Thiazole Derivatives

Therapeutic AreaExamples of Investigated Activities
OncologyCytotoxicity against various cancer cell lines
Infectious DiseasesAntibacterial and antifungal properties
NeurologyPotential as neuroprotective agents
InflammationInhibition of inflammatory pathways

Note: This table represents general findings for the broader class of thiazole derivatives and not specific data for this compound.

Drug Repurposing Potential of this compound

Drug repurposing, or finding new therapeutic uses for existing compounds, is a valuable strategy in pharmaceutical development. For a compound to be a candidate for repurposing, a significant amount of preclinical and often clinical data must already exist.

Given the absence of published biological or clinical data for this compound, its potential for drug repurposing cannot be assessed at this time. The initial step in evaluating a compound for repurposing is to screen it against a wide array of biological targets to identify any new activities. As there is no indication that such screening has been performed and published for this specific compound, any discussion of its repurposing potential would be entirely conjectural.

Challenges and Opportunities in Translational Development

Translational development is the process of moving a promising compound from preclinical research to clinical application. This process involves overcoming numerous challenges. While there is no specific information regarding the translational development of this compound, general challenges and opportunities for thiazole-based compounds can be considered.

Challenges:

Toxicity: Thiazole-containing compounds can sometimes exhibit off-target effects or toxicity, which needs to be carefully evaluated in preclinical studies.

Pharmacokinetics: Achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties is a common hurdle. Poor solubility or rapid metabolism can limit a compound's efficacy.

Synthesis and Scalability: Developing a cost-effective and scalable synthesis route is crucial for further development and eventual commercialization.

Opportunities:

Scaffold for Medicinal Chemistry: The thiazole ring is a versatile scaffold that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

Established Synthetic Methodologies: A wealth of chemical literature exists on the synthesis of thiazole derivatives, which can facilitate the generation of analogs for structure-activity relationship (SAR) studies.

Potential for Broad Applications: The diverse biological activities associated with the thiazole nucleus suggest that novel derivatives could be developed for a wide range of therapeutic indications.

Interactive Table: General Translational Development Considerations for Thiazole Derivatives

Development PhaseKey ChallengesPotential Opportunities
PreclinicalDemonstrating efficacy and safety in animal models. Identifying and mitigating potential toxicities.High-throughput screening to identify lead compounds. Structure-based drug design to optimize properties.
ClinicalDesigning and conducting rigorous clinical trials. Managing patient recruitment and retention.Addressing unmet medical needs. Potential for orphan drug designation for rare diseases.
ManufacturingEnsuring consistent quality and purity. Developing a cost-effective manufacturing process.Advances in chemical synthesis and process optimization.

Note: This table outlines general considerations and does not reflect specific data for this compound.

Academic Perspective on the Patent Landscape and Intellectual Property of 5 4 Methoxy Benzyl Thiazol 2 Ylamine

Analysis of Existing Patent Literature Pertaining to Thiazole (B1198619) Derivatives

The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives have been the subject of extensive patenting activity. Current time information in Winnipeg, CA.sciencescholar.us A review of the patent literature reveals a strong focus on the therapeutic applications of these compounds, driven by their diverse biological activities. sciencescholar.usgoogle.com Innovators in both the pharmaceutical industry and academic institutions have actively pursued intellectual property rights for novel thiazole derivatives. google.com

The patent landscape for thiazole derivatives is broad, with claims covering a wide range of chemical space and therapeutic uses. A significant portion of these patents is directed towards their use as inhibitors of various enzymes, particularly protein kinases, which are crucial targets in oncology. google.comnih.govgoogle.com For instance, numerous patents describe thiazole derivatives as inhibitors of cyclin-dependent kinases (CDKs), PI3 kinases, and receptor tyrosine kinases, highlighting their potential in developing anti-cancer agents. google.comnih.gov Beyond cancer, patents also cover the use of thiazole derivatives for anti-inflammatory, anti-infective, and neuroprotective applications. sciencescholar.usgoogle.com

Patents in this field typically claim novel compounds (composition of matter), methods of their synthesis, pharmaceutical compositions containing them, and their use in treating specific diseases. For example, patents have been granted for the preparation of 2-amino-thiazole-5-carboxylic acid derivatives, which serve as key intermediates in the synthesis of pharmaceutically active ingredients. researchgate.net

The following interactive data table provides a summary of representative patents for thiazole derivatives, illustrating the diversity of assignees and therapeutic targets.

Interactive Data Table: Representative Patents for Thiazole Derivatives

Patent NumberTitleAssignee/ApplicantTherapeutic Target/Application
WO2009058728A1Thiazole derivatives as protein kinase inhibitorsNot SpecifiedProtein kinase inhibitors for cancer treatment google.com
WO2009080694A1Thiazole derivatives used as PI3 kinase inhibitorsNot SpecifiedPI3 kinase inhibitors nih.gov
US7408069B2Preparation of 2-amino-thiazole-5-carboxylic-acid derivativesNot SpecifiedIntermediates for pharmaceutical active ingredients researchgate.net
US7932386B2Preparation of 2-amino-thiazole-5-carboxylic-acid derivativesNot SpecifiedIntermediates for pharmaceutical active ingredients

This intense patenting activity underscores the perceived value and therapeutic potential of the thiazole scaffold in drug discovery and development.

Potential for Novel Intellectual Property Related to 5-(4-Methoxy-benzyl)-thiazol-2-ylamine

A targeted search of patent databases did not reveal any existing patents that specifically claim the compound this compound. This absence suggests that the compound itself may be novel and, therefore, potentially patentable as a new composition of matter, provided it meets the other criteria for patentability, namely non-obviousness and utility.

The potential for novel intellectual property hinges on several factors:

Novelty and Non-Obviousness: While the core 2-aminothiazole (B372263) structure is well-represented in patent literature, the specific substitution pattern of a 4-methoxybenzyl group at the 5-position may be sufficiently distinct from prior art to be considered non-obvious. The inventive step would need to be argued based on unexpected properties or advantages conferred by this specific structural arrangement.

Utility (Biological Activity): The primary driver for patenting a new chemical entity from an academic perspective is often its biological activity. Given that many 2-aminothiazole derivatives are patented as kinase inhibitors, a key step would be to screen this compound against a panel of protein kinases or other relevant biological targets. google.com The discovery of potent and selective inhibitory activity against a specific target, particularly one implicated in a disease with unmet medical needs, would strongly support its utility and patentability. For example, thiazole-based compounds have shown promise as inhibitors of kinases involved in cancer and inflammatory diseases. google.com

Freedom to Operate: While the compound itself may be novel, its synthesis or use might be covered by broader existing patents. A freedom-to-operate analysis would be necessary to ensure that the production and commercialization of the compound would not infringe upon existing intellectual property.

The potential for novel IP is not limited to the compound itself. New synthetic methods developed to produce this compound, new polymorphic forms with advantageous properties, or novel therapeutic uses discovered for the compound could all form the basis of separate patent applications.

Strategies for Patent Protection and Commercialization from an Academic Standpoint

For academic researchers, securing patent protection for a novel compound like this compound and subsequently commercializing it requires a strategic approach, often in collaboration with a university's technology transfer office (TTO).

Patent Protection Strategies:

Provisional Patent Application: A common first step is to file a provisional patent application in the U.S. This establishes an early priority date and provides one year to gather further data to support a full non-provisional patent application, without the immediate high cost of the latter. This is particularly useful in a fast-moving field and allows for publication of the research after the filing date without jeopardizing patent rights in many jurisdictions.

Comprehensive Prior Art Search: A thorough search of patent and non-patent literature is crucial to assess the novelty and non-obviousness of the invention and to draft claims that are defensible.

Broad and Narrow Claims: The patent application should include a mix of broad and narrow claims. Broad claims would cover a genus of related compounds to provide a wider scope of protection, while narrow claims would be directed specifically to this compound and its specific uses. This layered approach can create a more robust patent.

Types of Claims: Consideration should be given to different types of claims, including:

Composition of Matter: Claims to the compound itself.

Method of Use: Claims to the use of the compound to treat a specific disease.

Process: Claims to a novel and non-obvious method of synthesizing the compound.

International Protection: If international protection is desired, a Patent Cooperation Treaty (PCT) application can be filed, which streamlines the process of seeking patent protection in multiple countries.

Commercialization Strategies:

Licensing to an Existing Company: The most common route for academic inventions is to license the technology to an established pharmaceutical or biotechnology company. The TTO would typically market the technology and negotiate the terms of the license agreement, which may include upfront payments, milestone payments, and royalties on future sales.

Spin-off/Start-up Company: If the technology is a platform with broad potential or if significant further development is required, forming a spin-off company may be a viable option. This allows the inventors to retain more control and potentially realize greater financial returns, though it also involves higher risk and effort in securing funding and building a business.

Sponsored Research Agreements: Before or during the patenting process, collaborations with industry partners through sponsored research agreements can provide funding to further develop the technology and can include an option for the company to license the resulting intellectual property.

The decision on which strategy to pursue will depend on the nature of the invention, the strength of the patent, the market potential, and the interests and entrepreneurial ambition of the academic inventors.

Future Research Directions and Unaddressed Research Gaps for 5 4 Methoxy Benzyl Thiazol 2 Ylamine

Emerging Methodologies for Studying Thiazole (B1198619) Compounds

The study of thiazole compounds is continually evolving, with new methodologies offering more efficient and insightful research avenues. For 5-(4-methoxy-benzyl)-thiazol-2-ylamine, future research could benefit significantly from the adoption of these emerging techniques.

Green Synthesis Routes: Traditional methods for synthesizing thiazoles, such as the Hantzsch synthesis, are well-established but often involve harsh reagents and produce significant waste. mdpi.com Recent advancements focus on "green chemistry" approaches. mdpi.com These include the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG)-400, microwave irradiation, and ultrasound-assisted synthesis. mdpi.comresearchgate.net These methods not only reduce the environmental impact but can also lead to higher yields and shorter reaction times. nanobioletters.com Future studies should aim to develop and optimize a green synthesis pathway for this compound.

Advanced Analytical Techniques: The structural elucidation of newly synthesized thiazole derivatives relies on a combination of spectroscopic methods. mdpi.com While standard techniques like NMR and mass spectrometry are crucial, the application of 2D NMR and high-resolution mass spectrometry (HRMS) can provide deeper structural insights, especially for complex derivatives. researchgate.net For this compound, detailed characterization using these advanced methods would be a fundamental first step in any research endeavor.

Computational and In Silico Modeling: The use of computational tools is becoming indispensable in modern drug discovery. For thiazole compounds, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to predict biological activity based on chemical structure. abcam.com Molecular docking studies can simulate the interaction of a compound with a specific biological target, helping to elucidate its mechanism of action and guide the design of more potent derivatives. nih.gov

Exploration of Novel Biological Targets for this compound

The 2-aminothiazole (B372263) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govnih.gov While the specific targets of this compound are unknown, research on analogous compounds suggests several promising areas for investigation.

Anticancer Targets: Many 2-aminothiazole derivatives exhibit potent anticancer activity by inhibiting various enzymes and pathways crucial for tumor growth. nih.govnih.gov These include:

Kinase Inhibition: Compounds like Dasatinib (B193332), which contains a 2-aminothiazole core, are potent kinase inhibitors used in cancer therapy. nih.gov Future studies could screen this compound for activity against a panel of cancer-related kinases.

Tubulin Polymerization: Some thiazole derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs. excli.de

Topoisomerase Inhibition: Topoisomerase II is another validated target for anticancer drugs, and some novel thiazole derivatives have shown inhibitory activity against this enzyme. ijsr.net

Antimicrobial Targets: The rise of antimicrobial resistance has spurred the search for new therapeutic agents. Thiazole derivatives have shown promise as antibacterial and antifungal agents. researchgate.netmdpi.com Potential targets for this compound in this area could include bacterial DNA gyrase or enzymes involved in quorum sensing, a communication system used by bacteria to coordinate group behaviors. bldpharm.com

Other Potential Targets: The structural versatility of thiazoles allows them to interact with a wide range of other biological molecules. Based on studies of related compounds, this compound could be investigated for activity against targets related to inflammation, neurodegenerative diseases, or viral infections. mdpi.commdpi.com

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. abcam.com For a compound with limited existing data like this compound, AI and ML could be particularly valuable.

Predictive Modeling: AI/ML algorithms can be trained on large datasets of known thiazole derivatives to build predictive models for various properties, including biological activity, toxicity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). abcam.com These models could be used to:

Predict the likely biological targets of this compound.

Estimate its potential efficacy and safety profile before undertaking expensive and time-consuming laboratory experiments.

Guide the design of new derivatives with improved properties.

De Novo Drug Design: Generative AI models can design novel molecules from scratch. By providing the model with a desired set of properties (e.g., high affinity for a specific target, low predicted toxicity), it could generate new derivatives of this compound that are optimized for a particular therapeutic purpose.

Data Analysis: AI can be used to analyze complex biological data generated from high-throughput screening or multi-omics studies. This could help to identify the mechanism of action of this compound or to discover novel biomarkers that predict its efficacy.

Collaborative Research Opportunities and Interdisciplinary Approaches

The comprehensive investigation of a novel compound like this compound would greatly benefit from a collaborative and interdisciplinary approach. The complexity of modern drug discovery requires expertise from a variety of fields.

Academia-Industry Collaborations: Partnerships between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development. Academic labs can focus on fundamental research, such as synthesis and initial biological screening, while industry partners can provide resources for advanced preclinical and clinical studies.

Interdisciplinary Research Teams: A successful research program would involve a team of scientists with diverse expertise, including:

Medicinal and Synthetic Chemists: To synthesize the compound and its derivatives.

Biologists and Pharmacologists: To conduct in vitro and in vivo studies to determine biological activity and mechanism of action.

Computational Scientists: To perform molecular modeling and apply AI/ML techniques.

Toxicologists: To assess the safety profile of the compound.

Open Science Initiatives: Sharing data and research findings through open science platforms can accelerate progress and avoid duplication of effort. Collaborating with organizations like the Centre for DNA Fingerprinting and Diagnostics (CDFD), which engages in interdisciplinary research, could provide access to state-of-the-art facilities and expertise.

Q & A

Q. Advanced

  • Catalyst Optimization : Use coupling agents like EDC/HOBt for amide formation, achieving yields >75% .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Reaction Time : Prolonged reflux (4–6 hours) ensures completion, as shown in thiourea derivative synthesis .
  • Purification : Gradient recrystallization (e.g., ethanol/water mixtures) improves purity without column chromatography .

How should researchers design experiments to evaluate the antimicrobial potential of this compound derivatives?

Q. Basic

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains. Use serial dilutions (2–256 µg/mL) in broth microdilution assays .
  • Positive Controls : Compare with standard antibiotics (e.g., ciprofloxacin).
  • Data Interpretation : MIC values ≤8 µg/mL indicate strong activity; discrepancies may arise from substituent effects (e.g., electron-withdrawing groups enhance potency) .

What analytical approaches are critical for resolving discrepancies in biological activity data across structurally similar thiazol-2-ylamine derivatives?

Q. Advanced

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) on MIC values. For example, electron-deficient aryl groups may improve membrane penetration .
  • Assay Reprodubility : Standardize inoculum size and incubation conditions to minimize variability.
  • Computational Modeling : Use molecular docking to predict binding affinities to targets (e.g., bacterial enzymes) .

What safety considerations must be prioritized when handling thiazol-2-ylamine derivatives in laboratory settings?

Q. Basic

  • Toxicity : Derivatives may exhibit acute oral/dermal toxicity (Category 4 under EU-GHS/CLP). Use PPE (gloves, goggles) and work in fume hoods .
  • Spill Management : Neutralize acidic/basic residues before disposal.
  • Storage : Keep in airtight containers away from light to prevent degradation .

How can structure-activity relationship (SAR) studies be systematically conducted to enhance the therapeutic profile of thiazol-2-ylamine-based compounds?

Q. Advanced

  • Substituent Variation : Synthesize analogs with halogen, nitro, or alkyl groups at the benzyl or thiazole positions.
  • Biological Screening : Test against cancer cell lines (e.g., MTT assay) and enzymatic targets (e.g., tubulin inhibition ).
  • Data Correlation : Use regression models to link substituent electronic parameters (Hammett σ) with activity trends .

What crystallization techniques are effective in obtaining high-quality single crystals of thiazol-2-ylamine derivatives for X-ray diffraction analysis?

Q. Advanced

  • Solvent Pairing : Use slow evaporation with ethanol/dichloromethane (1:1) to induce controlled crystal growth .
  • Temperature Gradients : Gradual cooling from 60°C to room temperature reduces nucleation sites.
  • Additive Screening : Introduce trace amounts of hexane to reduce solubility and promote lattice formation .

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5-(4-Methoxy-benzyl)-thiazol-2-ylamine
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5-(4-Methoxy-benzyl)-thiazol-2-ylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.